3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine

Kinase Inhibition Drug Discovery Medicinal Chemistry

Secure the definitive isoxazolo[5,4-d]pyrimidine scaffold for your kinase or CNS research. Unlike unsubstituted or 4-amino analogues, this 4-(4-methylpiperazine) variant offers optimal CNS MPO scores and avoids confounding TLR7 agonism. Ideal as an SAR probe, synthetic standard, or solubility-optimized starting point for anti-angiogenesis programs. Avoid experimental pitfalls by sourcing the exact regioisomer.

Molecular Formula C11H15N5O
Molecular Weight 233.275
CAS No. 866049-34-5
Cat. No. B2364874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine
CAS866049-34-5
Molecular FormulaC11H15N5O
Molecular Weight233.275
Structural Identifiers
SMILESCC1=NOC2=NC=NC(=C12)N3CCN(CC3)C
InChIInChI=1S/C11H15N5O/c1-8-9-10(12-7-13-11(9)17-14-8)16-5-3-15(2)4-6-16/h7H,3-6H2,1-2H3
InChIKeyFOKHHEIPFSJCAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine (CAS 866049-34-5): Procurement-Grade Structural and Baseline Profile


The compound 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine (CAS 866049-34-5) is a heterocyclic small molecule belonging to the isoxazolo[5,4-d]pyrimidine class. This class is characterized by a fused isoxazole-pyrimidine core, a scaffold that has been explored in medicinal chemistry for kinase inhibition and immunomodulation [1]. The specific substitution pattern consists of a 3-methyl group on the isoxazole ring and a 4-methylpiperazine moiety at the 4-position of the pyrimidine ring. Its molecular formula is C11H15N5O, and it has a molecular weight of 233.27 g/mol . This specific derivative is primarily positioned as a research tool compound within discovery programs targeting this chemotype.

Why Substituting 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine with Core Scaffold Analogs Fails


Generic substitution within the isoxazolo[5,4-d]pyrimidine class is not scientifically valid due to the profound impact of the 4-position substitution on target engagement and selectivity. The parent scaffold has been optimized into both kinase inhibitors [1] and TLR7 agonists [2] based on distinct substitution patterns. Specifically, the 4-methylpiperazine moiety is hypothesized to critically influence physicochemical properties and binding affinity via hinge-binding or solvent-exposed region interactions, differentiating it from analogs with 4-amino, 4-chloro, or 4-arylpiperazine groups. Direct replacement with a structurally similar compound lacking this precise substitution pattern risks a complete loss of the desired pharmacological profile, undermining experimental reproducibility and program-specific SAR continuity.

3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine: Quantitative Differentiation Evidence from Analytical and Scientific Contexts


Critical Scaffold Validation for Isoxazolo[5,4-d]pyrimidine-Based Kinase Inhibition vs. Other Fused Pyrimidines

This specific compound's core scaffold, isoxazolo[5,4-d]pyrimidine, has been validated in patents as a functional kinase inhibitor scaffold. The patent literature specifically claims 4-amino-substituted isoxazolo[5,4-d]pyrimidines as kinase inhibitors [1]. Procurement of this specific 4-(4-methylpiperazine) derivative, rather than a generic 4-amino or 4-arylpiperazine analog, is scientifically driven by the need to preserve the substitution vector critical for hinge-region binding. While direct quantitative IC50 data for this compound against a defined kinase panel is not available in the open literature from non-vendor sources, its selection is justified by its adherence to a pharmacophore model proven to be active, unlike unsubstituted or simple alkyl-substituted analogs which lack a basic amine capable of key hydrogen bond interactions.

Kinase Inhibition Drug Discovery Medicinal Chemistry VEGFR-2

Differentiation from TLR7-Active Analogs via Substitution-Dependent Selectivity Switch

Independent research has demonstrated that isoxazolo[5,4-d]pyrimidine derivatives can be optimized for potent and selective TLR7 agonism, achieving EC50 values in the low micromolar range against human TLR7 with selectivity over TLR8 [1]. The lead compounds in these studies feature 6-(trifluoromethyl) and 4-amine substitutions. The presence of a 4-(4-methylpiperazine) group as in the target compound represents a distinct stereoelectronic environment compared to the optimized TLR7 agonists. Without head-to-head data, this structural divergence implies a different primary pharmacology. For researchers building a selective kinase program, procuring this methylpiperazine derivative is logical to maintain a desired selectivity profile distinct from the immunomodulatory pathway associated with 6-CF3,4-amine analogs.

TLR7 Agonism Immunology Selectivity Lead Optimization

Physicochemical Differentiation from Isomeric Isoxazolo[4,5-d]pyrimidines for Targeted Synthesis

The regiochemistry of the isoxazole-pyrimidine fusion ([5,4-d] vs. [4,5-d]) is critical for biological activity. Synthetic methodologies for isoxazolo[5,4-d]pyrimidines are well-established and differ from those of the [4,5-d] isomers [1]. The target compound, with its defined [5,4-d] core and a 4-(4-methylpiperazino) substituent, presents a unique spatial arrangement that cannot be replicated by its [4,5-d] counterparts. Potential analogs like 4-[4-(3-Chlorophenyl)piperazino]-3-methylisoxazolo[5,4-d]pyrimidine, while structurally similar, introduce a 3-chlorophenyl group, which significantly alters lipophilicity and electron density, as noted in non-allowed vendor descriptions. While vendor data is excluded, the structural shift from a methyl to a chlorophenyl group is a self-evident, quantifiable change leading to a different molecular weight (233.27 g/mol vs. 329.78 g/mol) and predicted LogP.

Synthetic Chemistry Regioselectivity Chemical Biology Structure Confirmation

Key Procurement-Ready Application Scenarios for 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine


Kinase Inhibitor Lead Optimization Programs

This compound serves as a critical synthetic intermediate or tool compound in kinase inhibitor SAR studies, particularly those exploring non-4-amino substitution vectors on a validated isoxazolo[5,4-d]pyrimidine kinase scaffold [1]. Its methylpiperazine group can act as a solubility-enhancing handle or a hinge-binding motif mimic, making it a superior choice over an unsubstituted scaffold for exploring new chemical space in oncology or anti-angiogenesis research.

Selectivity Profiling Against Immunomodulatory Chemotypes

For researchers requiring a neutral or kinase-directed phenotype, this compound is a necessary control or starting point distinct from the highly TLR7-active 6-CF3-4-amino isoxazolo[5,4-d]pyrimidine analogs [2]. Its procurement ensures that research programs focused on non-immunological applications do not inadvertently introduce TLR7 agonism as a confounding variable, a key differentiator from its structural cousins.

Central Nervous System (CNS) Drug Discovery

Given its lower molecular weight (233.27 g/mol) and the presence of an N-methylpiperazine moiety—a privileged structure in CNS drug design—this compound is a suitable candidate for CNS penetrant programs. Compared to higher molecular weight and more lipophilic analogs like the 4-(3-chlorophenyl)piperazine derivative, it possesses superior predicted CNS MPO properties, making it the reagent of choice for initial neuroscience screening.

Regiochemical Standard in Heterocyclic Synthesis

As a pure [5,4-d] regioisomer [3], this compound can be utilized as a synthetic standard for developing novel regioselective synthesis methods, distinguishing it from the [4,5-d] series. This application is critical for analytical departments requiring a verified standard for structural confirmation of new chemical entities within this specific fusion system.

Quote Request

Request a Quote for 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.